

Physicochemical Properties of 6-Methoxy-5-methylpyridin-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-5-methylpyridin-3-amine

Cat. No.: B581999

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Methoxy-5-methylpyridin-3-amine, with the CAS Number 867012-70-2, is a substituted pyridine derivative.[1][2][3][4][5][6] Such compounds are of interest in medicinal chemistry and materials science due to the versatile reactivity of the aminopyridine scaffold. The strategic placement of the methoxy, methyl, and amino groups on the pyridine ring influences its electronic properties, basicity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties crucial for its application in research and development.

While specific experimental data for **6-Methoxy-5-methylpyridin-3-amine** is not extensively available in the public domain, this guide provides a summary of its known identifiers and discusses the general physicochemical properties and experimental considerations for aminopyridine derivatives.

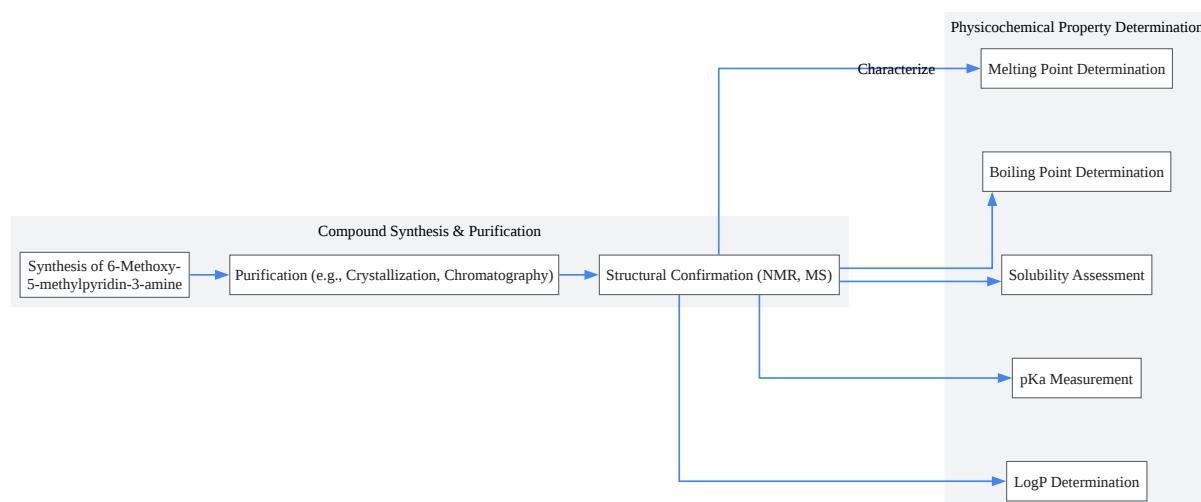
Table 1: Core Identifiers for **6-Methoxy-5-methylpyridin-3-amine**

Identifier	Value
CAS Number	867012-70-2
Molecular Formula	C ₇ H ₁₀ N ₂ O
Molecular Weight	138.17 g/mol
Chemical Structure	A pyridine ring substituted with a methoxy group at position 6, a methyl group at position 5, and an amino group at position 3.

Physicochemical Properties (Qualitative Assessment and General Considerations):

Due to the absence of specific experimental data for **6-Methoxy-5-methylpyridin-3-amine**, this section outlines the expected properties based on the functional groups present and general principles of physical organic chemistry.

- Melting Point and Boiling Point: The melting and boiling points of aminopyridines are influenced by their molecular weight and the strength of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.^{[7][8]} The presence of the amino group allows for hydrogen bonding, which would be expected to result in a higher melting and boiling point compared to non-hydrogen bonding analogues. For instance, the related compound 2-amino-6-methylpyridine has a reported melting point of 40-44 °C and a boiling point of 208-209 °C.^{[9][10]}
- Solubility: The solubility of amines is dependent on the length of the carbon chain and the ability to form hydrogen bonds with the solvent.^{[7][8]} Lower molecular weight amines are generally soluble in water due to hydrogen bonding.^[8] The presence of the polar amino and methoxy groups in **6-Methoxy-5-methylpyridin-3-amine** suggests it would have some solubility in polar solvents. However, the overall hydrocarbon character of the molecule may limit its aqueous solubility. It is expected to be soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.^[8]
- pKa: The basicity of the pyridine nitrogen and the exocyclic amino group are key parameters. The pKa of the conjugate acid of a base is a measure of its basicity. The electron-donating


methoxy and methyl groups are expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

- LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy and methyl groups will contribute to the lipophilicity of the molecule.

Experimental Protocols for Physicochemical Property Determination:

While specific protocols for **6-Methoxy-5-methylpyridin-3-amine** are not available, the following are general and widely accepted methods for determining the key physicochemical properties of amine-containing organic compounds.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and physicochemical characterization of an organic compound.

1. Melting Point Determination:

- Method: Capillary melting point method.

- Procedure: A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range from which the substance starts to melt until it is completely liquid is recorded as the melting point.

2. Boiling Point Determination:

- Method: Micro boiling point determination (Siwoloboff method).
- Procedure: A small amount of the liquid sample is placed in a fusion tube, and a capillary tube, sealed at the upper end, is placed inside with its open end downwards. The fusion tube is attached to a thermometer and heated in a heating bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

3. Solubility Determination:

- Method: Visual assessment in various solvents.
- Procedure: A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial. The mixture is vortexed or shaken at a constant temperature. The solubility is determined by visual inspection for the presence of undissolved solid. This can be done for a range of polar and non-polar solvents.

4. pKa Determination:

- Method: Potentiometric titration or UV-Vis spectrophotometry.
- Potentiometric Titration Procedure: A solution of the amine in water or a suitable solvent is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the acid using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.
- UV-Vis Spectrophotometry Procedure: The UV-Vis spectrum of the compound is recorded at various pH values. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, is used to calculate the pKa using the Henderson-Hasselbalch equation.

5. LogP Determination:

- Method: Shake-flask method (OECD Guideline 107).
- Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways:

Currently, there is no publicly available research that describes the involvement of **6-Methoxy-5-methylpyridin-3-amine** in specific biological signaling pathways. Research into the biological activity of this compound would be required to elucidate any such interactions.

Conclusion:

6-Methoxy-5-methylpyridin-3-amine is a chemical entity with potential for further investigation in various scientific fields. While specific, experimentally determined physicochemical data is sparse, established methodologies can be applied to characterize this compound thoroughly. Such data will be invaluable for researchers and scientists in designing future experiments and applications, particularly in the realm of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 867012-70-2|6-Methoxy-5-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 3-Amino-6-methoxy-5-methylpyridine | [frontierspecialtychemicals.com]
- 3. 3 Amino 6 Methoxy 5 Methylpyridine China Manufacturers & Suppliers & Factory [custchemvip.com]

- 4. 6-Methoxy-5-methylpyridin-3-amine - High purity | EN [georganics.sk]
- 5. Product Search - BuyersGuideChem [buyersguidechem.com]
- 6. 3-Amino-6-methoxy-5-methylpyridine [infochems.co.kr]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. embibe.com [embibe.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical Properties of 6-Methoxy-5-methylpyridin-3-amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581999#physicochemical-properties-of-6-methoxy-5-methylpyridin-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com